2-Chloro-N-(4-(morpholinomethyl)benzyl)propanamide
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Overview
Description
2-Chloro-N-(4-(morpholinomethyl)benzyl)propanamide is an organic compound with a complex structure that includes a morpholine ring, a benzyl group, and a chlorinated propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-(morpholinomethyl)benzyl)propanamide typically involves multiple steps. One common method includes the reaction of 4-(morpholinomethyl)benzylamine with 2-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-(morpholinomethyl)benzyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and amines .
Scientific Research Applications
2-Chloro-N-(4-(morpholinomethyl)benzyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-(morpholinomethyl)benzyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-phenyl)-2-chloro-benzamide: Similar structure but with a bromine atom instead of a morpholine ring.
Benzenamine, 2-chloro-4-(methylsulfonyl)-: Contains a sulfonyl group instead of a morpholine ring.
Uniqueness
2-Chloro-N-(4-(morpholinomethyl)benzyl)propanamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C15H21ClN2O2 |
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Molecular Weight |
296.79 g/mol |
IUPAC Name |
2-chloro-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C15H21ClN2O2/c1-12(16)15(19)17-10-13-2-4-14(5-3-13)11-18-6-8-20-9-7-18/h2-5,12H,6-11H2,1H3,(H,17,19) |
InChI Key |
MGAPYPCKZXLASX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)CN2CCOCC2)Cl |
Origin of Product |
United States |
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